rac Dobutamine-d6 Hydrochloride
Description
Deuterium (B1214612) Labeling as a Strategic Modification in Pharmaceutical Research
Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a key tool in pharmaceutical research. musechem.comclearsynth.com Replacing hydrogen atoms with deuterium in a drug molecule can alter its metabolic profile. clearsynth.comacs.org This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond. musechem.comresearchgate.net
This strategic modification can lead to several benefits, including:
Improved Metabolic Stability: By slowing down metabolism, particularly processes mediated by enzymes like cytochrome P450, deuterium labeling can increase a drug's half-life and bioavailability. musechem.comresearchgate.net
Enhanced Pharmacokinetic Properties: A more stable drug may require less frequent dosing, improving patient convenience. musechem.com
Elucidation of Metabolic Pathways: Deuterium-labeled compounds are invaluable for identifying and characterizing drug metabolites. acs.orgclearsynth.com
The synthesis of deuterated compounds can be achieved through various methods, including the direct exchange of hydrogen with deuterium, often using deuterium oxide (D₂O) as the deuterium source. google.com
Overview of rac Dobutamine-d6 Hydrochloride within the Context of Stable Isotope Standards
This compound is the deuterated form of dobutamine (B195870) hydrochloride, a synthetic catecholamine. medchemexpress.com Dobutamine itself is a racemic mixture of two stereoisomers, (+) and (-), which have different effects on adrenergic receptors. litfl.com The "d6" in its name indicates that six hydrogen atoms in the molecule have been replaced by deuterium.
As a stable isotope-labeled compound, this compound serves primarily as an internal standard for the quantitative analysis of dobutamine in biological samples using mass spectrometry. medchemexpress.comnih.gov Its chemical properties are nearly identical to the unlabeled dobutamine, but its increased mass allows it to be distinguished in a mass spectrometer. clearsynth.com This enables researchers to accurately measure dobutamine concentrations in complex matrices like blood plasma, which is crucial for pharmacokinetic studies. nih.govnih.gov
Compound Information
| Compound Name | Synonym(s) |
| This compound | (rac)-Dobutamine-d6 (hydrochloride) |
| Dobutamine | Dobutaminum, Dobutrex |
| Dobutamine Hydrochloride | (RS)-4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl]amino]ethyl]benzene-1,2-diol hydrochloride |
| Deuterium | Heavy hydrogen |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
| Oxygen-18 | ¹⁸O |
Physicochemical Properties of Dobutamine and its Hydrochloride Salt
| Property | Dobutamine | rac Dobutamine Hydrochloride |
| Molecular Formula | C₁₈H₂₃NO₃ nih.gov | C₁₈H₂₃NO₃·HCl cymitquimica.com |
| Molecular Weight | 301.4 g/mol nih.gov | 337.84 g/mol cymitquimica.com |
| Appearance | Solid nih.gov | Off-White Crystalline Solid cymitquimica.comcaymanchem.com |
| CAS Number | 34368-04-2 nih.gov | 49745-95-1 caymanchem.com |
Properties
CAS No. |
1246818-96-1 |
|---|---|
Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
343.881 |
IUPAC Name |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
InChI Key |
BQKADKWNRWCIJL-RUUVDYPYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Synonyms |
4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Rac Dobutamine D6 Hydrochloride
Synthetic Pathways for rac Dobutamine-d6 Hydrochloride
The synthesis of this compound involves a multi-step process where deuterated building blocks are incorporated to form the final labeled molecule. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium (B1214612), specifically on the two methyl groups of the amine functionality.
The most logical synthetic route involves the reductive amination of a ketone precursor with a deuterated amine. This approach confines the isotopic label to a single, readily available reagent.
Key Precursors and Reagents:
| Compound | Role in Synthesis | Rationale for Selection |
| 4-(4-Hydroxyphenyl)-2-butanone (B135659) | Ketone Precursor | This is a common starting material for the synthesis of dobutamine (B195870), containing the core phenylbutane structure. derangedphysiology.com |
| 1-(3,4-Dihydroxyphenyl)propan-2-one | Alternative Ketone Precursor | An alternative precursor depending on the retrosynthetic approach. |
| N,N-di(trideuteriomethyl)amine (Dimethylamine-d6) | Deuterated Amine Source | This commercially available reagent provides the six deuterium atoms required for the final product in a single step. |
| Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride | Reducing Agent | These are mild reducing agents suitable for reductive amination, minimizing side reactions. |
| Hydrochloric Acid (HCl) | Salt Formation | Used in the final step to convert the free base into the more stable and soluble hydrochloride salt. |
The core reaction is the coupling of 4-(4-hydroxyphenyl)-2-butanone with a second key intermediate, which is then reacted with dimethylamine-d6. A plausible pathway involves the reaction of 4-(4-hydroxyphenyl)-2-butanone with an amine derived from 3,4-dimethoxyphenethylamine, followed by reductive amination with dimethylamine-d6 and subsequent demethylation of the catechol protective groups. A more direct, though potentially lower-yielding, approach would be the reductive amination of a suitable ketone with N-(3-(4-hydroxyphenyl)-1-methylpropyl)-N-(trideuteriomethyl)amine.
Optimization of this synthesis involves adjusting reaction conditions such as temperature, solvent, and the stoichiometry of reagents to maximize the yield of the desired product and ensure complete incorporation of the deuterium label.
After synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of this compound and its intermediates.
Analytical and Purification Techniques:
| Technique | Purpose | Expected Outcome for rac Dobutamine-d6 HCl |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | A single, sharp peak indicating high chemical purity (>98%). |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Isotopic Enrichment | The molecular ion peak will be shifted by +6 mass units compared to the non-deuterated standard, confirming the d6 label. doaj.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Deuterium Location | ¹H NMR: The signal corresponding to the N-methyl protons will be absent. ²H NMR: A signal will be present in the region corresponding to the N-methyl groups, confirming the location of the deuterium. acs.org |
| Chromatography, Ion Exchange | Purification of Intermediates | Used to separate charged intermediates from unreacted starting materials and byproducts. nih.gov |
These analytical methods, used in combination, provide a complete profile of the synthesized compound, verifying that it meets the required specifications for use as an analytical standard. nih.gov
Advanced Derivatization Methods for Enhanced Analytical Performance
Dobutamine is a polar molecule containing hydroxyl and amine groups, which makes it non-volatile and prone to poor peak shape during Gas Chromatography (GC) analysis. sigmaaldrich.com Derivatization is a chemical modification technique used to convert these polar groups into less polar, more volatile ones, thereby improving chromatographic performance and detection sensitivity. researchgate.net
Common Derivatization Strategies for Catecholamines:
| Derivatization Method | Reagent(s) | Mechanism and Advantages |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane) | Replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. This is a very common and effective method for increasing volatility and thermal stability for GC analysis. sigmaaldrich.comresearchgate.net |
| Acylation | PFPA (Pentafluoropropionic anhydride), TFAA (Trifluoroacetic anhydride), or HFBA (Heptafluorobutyric anhydride) | Reacts with hydroxyl and amine groups to form fluorinated ester and amide derivatives. The resulting compounds are highly volatile and are excellent for electron capture detection (ECD) or mass spectrometry, providing high sensitivity. nih.gov |
| Oximation followed by Silylation | Hydroxylamine hydrochloride (HACl) or O-ethylhydroxylamine hydrochloride (EtOx) followed by BSTFA | A two-step process primarily for compounds with ketone groups, but can also be used to derivatize other functionalities, helping to separate isomers and improve peak shape. nih.gov |
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the type of detector being used. researchgate.net For rac Dobutamine-d6, a silylation reaction using BSTFA would effectively cap the three hydroxyl groups and the secondary amine, creating a derivative suitable for GC-MS analysis and allowing for its clear separation and quantification against its non-deuterated counterpart.
Chemical Modification for Improved Chromatographic Separation
The inherent chemical properties of dobutamine, a polar catecholamine with a basic secondary amine, present distinct challenges for chromatographic analysis. In reversed-phase high-performance liquid chromatography (HPLC), these characteristics can lead to poor retention and undesirable peak shapes, such as tailing, due to interactions with residual silanol (B1196071) groups on the stationary phase. sielc.comchromatographyonline.com To mitigate these issues, chemical modification of the analyte before analysis, known as pre-column derivatization, is a widely adopted strategy. This approach alters the molecule's physicochemical properties to be more amenable to chromatographic separation. mdpi.com
One effective modification involves increasing the hydrophobicity of the molecule. For catecholamines like dobutamine, derivatization with reagents such as phthalylglycyl chloride has been shown to significantly increase retention on reversed-phase columns. mdpi.com This modification facilitates the use of conventional gradient elution programs and improves separation from other polar sample components. mdpi.com
Other derivatization agents, while often employed to introduce a fluorescent tag for detection, also inherently alter the chromatographic behavior of the analyte. Reagents like o-phthalaldehyde (B127526) (OPA), which reacts with primary and secondary amines in the presence of a thiol, and 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) are used for this purpose. nih.govcreative-proteomics.com The resulting derivatives are more hydrophobic than the parent compound, leading to improved retention and peak shape in reversed-phase systems. mdpi.commdpi.com The derivatization transforms the small, polar amine into a larger, less polar molecule, which interacts more effectively with the C18 stationary phase, resulting in better chromatographic performance.
The following table summarizes reagents used for the chemical modification of catecholamines to improve their chromatographic properties.
| Derivatizing Agent | Target Functional Group | Chromatographic Improvement |
| Phthalylglycyl Chloride | Amine and Phenolic Hydroxyl | Significantly increases retention on reversed-phase columns by increasing hydrophobicity. mdpi.com |
| o-Phthalaldehyde (OPA) / Thiol | Primary/Secondary Amine | Forms a more hydrophobic derivative, leading to enhanced retention and improved peak shape. nih.gov |
| 9-Fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amine | Creates a stable, more hydrophobic derivative suitable for reversed-phase chromatography. creative-proteomics.comresearchgate.net |
Derivatization for Enhanced Mass Spectrometric Detection
For quantification by liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), derivatization is a crucial step to enhance the analyte's response. Native catecholamines like dobutamine can exhibit poor ionization efficiency and fragmentation characteristics, limiting detection sensitivity. nih.govnih.gov Chemical derivatization can overcome these limitations by introducing a readily ionizable moiety or by directing the fragmentation process to produce specific, high-intensity product ions for selected reaction monitoring (SRM).
A highly effective strategy for catecholamines is derivatization with propionic anhydride (B1165640) . This in-matrix derivatization method, which targets amine and hydroxyl groups, has been shown to increase the sensitivity of LC-MS/MS analysis by a factor of 4 to 30. nih.govnih.govrug.nl The propionylated derivatives exhibit improved ionization efficiency and provide stable, predictable fragmentation patterns, which significantly lowers the limits of quantification. nih.govresearchgate.net This method also enhances specificity by shifting the mass of the analyte, which can help to resolve it from interfering components in the sample matrix. nih.govrug.nl
Acylation with fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA) , is another common technique. This reagent reacts with primary and secondary amines to form stable, electron-capturing derivatives that are highly sensitive in mass spectrometry. nih.govnih.gov While often used in gas chromatography-mass spectrometry (GC-MS), the principle of creating a derivative with favorable ionization characteristics is equally applicable to LC-MS.
Other reagents used for chromatographic improvement also find utility in mass spectrometric detection. 9-Fluorenyl-methoxycarbonyl chloride (FMOC-Cl) , for example, not only improves chromatographic retention but also adds a stable, chargeable group to the molecule, enhancing its signal in ESI-MS. researchgate.net Research has demonstrated the use of FMOC-Cl for the derivatization of catecholamines in urine, followed by UHPLC-MS/MS detection, achieving low limits of detection. researchgate.net
The table below details common derivatization agents used to enhance the mass spectrometric detection of dobutamine and related catecholamines.
| Derivatizing Agent | Target Functional Group(s) | Enhancement for Mass Spectrometry |
| Propionic Anhydride | Amine, Hydroxyl | Increases sensitivity 4- to 30-fold; improves ionization efficiency and specificity. nih.govnih.govrug.nl |
| Heptafluorobutyric Anhydride (HFBA) | Primary/Secondary Amine | Forms stable derivatives with high ionization efficiency. nih.gov |
| 9-Fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amine | Adds a stable, chargeable group, improving signal and allowing for low detection limits. researchgate.net |
| Phthalylglycyl Chloride | Amine, Phenolic Hydroxyl | Facilitates positive electrospray ionization and provides high-yield derivatization. mdpi.com |
Advanced Analytical Methodologies Utilizing Rac Dobutamine D6 Hydrochloride
Role as an Internal Standard in Quantitative Mass Spectrometrymedchemexpress.com
In quantitative mass spectrometry, an ideal internal standard should behave chemically and physically as similarly as possible to the analyte of interest. Stable isotope-labeled compounds, such as rac Dobutamine-d6 Hydrochloride, are considered the gold standard for this purpose. scispace.com The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to dobutamine (B195870) but has a different mass, allowing it to be distinguished by a mass spectrometer. medchemexpress.com This ensures that any variations that occur during sample preparation, such as extraction inefficiencies, matrix effects, and instrument instability, affect both the analyte and the internal standard equally, leading to highly reliable quantification. scispace.com
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard, like this compound, to a sample containing the analyte of interest (dobutamine). nih.govnist.gov The fundamental principle of IDMS is the measurement of the change in the isotopic abundance ratio of the analyte after the addition of the "spiked" standard. nih.gov By precisely measuring this altered isotope ratio using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision. nist.gov
A key advantage of IDMS is that it is largely insensitive to sample loss during preparation and analysis, as the ratio of the native analyte to the isotopic standard remains constant. nist.gov This makes it a primary method for obtaining highly accurate and traceable measurements. nih.gov There are different variations of IDMS, including single, double, and triple IDMS, which can be employed depending on the availability and characterization of the isotopic standard. nih.govresearchgate.net
Application in High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, which is instrumental in distinguishing between molecules with very similar nominal masses. When using this compound as an internal standard, HRMS can effectively separate the signals of the deuterated standard from the unlabeled dobutamine, even with their small mass difference. acs.org This high resolving power minimizes potential interferences from other compounds in the sample matrix, thereby enhancing the selectivity and accuracy of the quantification. The use of deuterated standards in conjunction with HRMS is particularly valuable for determining the regiospecificity of deuterium labeling and for more accurate compositional analysis of mixtures. acs.org
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies
The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is a widely used and powerful technique for the quantitative analysis of drugs in biological samples. researchgate.netdovepress.com In this context, this compound is an ideal internal standard for the quantification of dobutamine. nih.gov UHPLC provides rapid and efficient separation of dobutamine from other components in the sample, while the MS/MS detector offers high sensitivity and selectivity. nih.govnih.gov
The use of a deuterated internal standard like this compound in UHPLC-MS/MS methods helps to correct for matrix effects, which are a common source of variability in the ionization efficiency of the analyte. myadlm.org Although deuterated standards are generally effective, it is important to note that in some cases, slight differences in retention times between the analyte and the deuterated standard can lead to differential matrix effects. myadlm.org Nevertheless, for many applications, including the analysis of dobutamine in plasma, UHPLC-MS/MS methods utilizing a deuterated internal standard have been successfully developed and validated, achieving low limits of quantification. nih.govnih.gov
A study detailing a UHPLC-MS/MS method for the simultaneous analysis of milrinone (B1677136) and dobutamine in blood plasma highlights the use of an internal standard to achieve a low limit of quantification (LLOQ) of 0.97 ng/mL for dobutamine. nih.gov Another HPLC-MS/MS method for determining dobutamine in newborn pig plasma also utilized an internal standard to achieve an LLOQ of 1 ng/mL. nih.gov
| Parameter | UHPLC-MS/MS Method for Milrinone and Dobutamine nih.gov | HPLC-MS/MS Method for Dobutamine in Pig Plasma nih.gov |
| Internal Standard | Utilized for quantification | Trimethoxydobutamine (TMD) |
| Matrix | Blood Plasma | Newborn Pig Plasma |
| LLOQ | 0.97 ng/mL | 1 ng/mL |
| **Linearity (R²) ** | >0.998 | >0.999 |
| Sample Volume | 20 µL | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of volatile and thermally stable compounds. While less common for catecholamines like dobutamine due to their polarity and thermal lability, derivatization methods can be employed to make them suitable for GC-MS analysis. In such cases, a deuterated internal standard like this compound would be invaluable for accurate quantification. The principles of isotope dilution apply similarly in GC-MS, where the deuterated standard co-elutes with the analyte and provides a reliable reference for quantification, correcting for variations in injection volume and ionization. researchgate.net Research has been conducted on using GC-MS to detect potential genotoxic impurities, such as 2-bromopropane, in dobutamine hydrochloride bulk material. researchgate.net
Method Development and Validation for Trace Analysisnih.govijper.org
Developing and validating analytical methods for trace analysis of compounds like dobutamine in biological matrices requires careful consideration of several factors to ensure accuracy, precision, and reliability. nih.govijper.org The use of a stable isotope-labeled internal standard such as this compound is a cornerstone of robust method development for quantitative mass spectrometry.
Validation of the analytical method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and typically includes assessment of the following parameters: nih.govajrconline.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajrconline.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrconline.org
Selectivity and Specificity Considerations with Deuterated Analogsacs.org
The use of deuterated analogs like this compound significantly enhances the selectivity and specificity of mass spectrometric assays. acs.org Selectivity refers to the ability of a method to distinguish the analyte from other components in the sample, while specificity implies that the method produces a response for only the analyte of interest. iupac.org
The mass difference introduced by deuterium labeling allows the mass spectrometer to differentiate between the analyte (dobutamine) and the internal standard (this compound). acs.org This is particularly crucial in complex biological matrices where endogenous compounds can interfere with the analysis. Tandem mass spectrometry (MS/MS) further improves selectivity by monitoring specific fragmentation patterns of both the analyte and the deuterated standard. acs.org This combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification and quantification of the target compound, even at trace levels. iupac.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a fundamental aspect of validating any analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scispace.com For methods analyzing dobutamine using its deuterated analog, these limits are crucial for defining the sensitivity and operational range of the assay.
Typically, LOD and LOQ are established by analyzing a series of dilutions of the analyte. The LOD is often calculated as the concentration that yields a signal-to-noise (S/N) ratio of 3:1, whereas the LOQ corresponds to an S/N ratio of 10:1. researchgate.net In the context of High-Performance Liquid Chromatography (HPLC) methods developed for dobutamine, these values are experimentally determined by injecting progressively lower concentrations of the standard solution until the specified S/N ratios are achieved.
Table 1: Exemplary LOD and LOQ Values for Dobutamine Analysis
| Analytical Method | Matrix | LOD | LOQ |
| RP-HPLC derpharmachemica.com | Pharmaceutical Formulation | 10 µg/mL | 30 µg/mL |
| HPLC ajrconline.org | Pharmaceutical Dosage Forms | 0.34 µg/mL | 1.1 µg/mL |
| RP-HPLC with PDA detection nih.gov | Rat Plasma | 15 ng/mL | 50 ng/mL |
Precision, Accuracy, and Robustness Assessment
Method validation for assays involving this compound as an internal standard rigorously assesses precision, accuracy, and robustness to ensure reliable and reproducible results.
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory but on different days, with different analysts or equipment.
For HPLC methods analyzing dobutamine, intra-day and inter-day precision are determined by analyzing quality control (QC) samples at multiple concentration levels. Acceptable precision is generally indicated by an RSD of less than 15%. researchgate.netnih.gov
Accuracy refers to the closeness of the mean test results to the true or accepted reference value. It is often determined by a recovery study, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. For dobutamine analysis, accuracy is typically assessed at three different concentration levels, and the recovery is expected to be within a specified range (e.g., 98-102%) to be considered accurate. unoesc.edu.br
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:
Changes in the mobile phase composition (e.g., ±2%)
Adjustments in the flow rate (e.g., ±0.1 mL/min)
Variations in the column temperature (e.g., ±2°C)
The method is considered robust if the results remain consistent and within predefined acceptance criteria despite these minor changes. unoesc.edu.br The validation process for a dobutamine HPLC method demonstrated robustness by introducing deliberate variations to parameters like mobile phase composition, flow rate, and column temperature. unoesc.edu.br
Matrix Effects and Internal Standard Normalization
In bioanalytical methods, particularly those involving mass spectrometry, the matrix effect is a significant challenge. It refers to the alteration of ionization efficiency of the target analyte by co-eluting, interfering substances present in the sample matrix (e.g., plasma, urine). These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects. Because the deuterated standard is chemically and physically almost identical to the non-deuterated analyte (dobutamine), it co-elutes during chromatography and experiences nearly the same ionization suppression or enhancement in the mass spectrometer's source.
By adding a known concentration of this compound to every sample, standard, and quality control, the ratio of the analyte's response to the internal standard's response is measured. This ratio is used for quantification. Any signal variation caused by the matrix effect will affect both the analyte and the internal standard proportionally, thus canceling out the effect and ensuring accurate and precise measurement of the analyte's concentration. Several HPLC methods for dobutamine in plasma have successfully employed an internal standard to ensure accurate quantification. derpharmachemica.comnih.gov
Spectroscopic and Chromatographic Techniques for Purity Assessment in Research Settings
In research and development, a combination of spectroscopic and chromatographic techniques is essential for confirming the identity, structure, and purity of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Pattern Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful incorporation and specific location of deuterium atoms in a molecule. In the case of this compound, both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) would be employed.
In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium atoms will disappear or show a significant reduction in intensity. nih.gov This provides direct evidence of deuteration at specific sites. For rac Dobutamine-d6, the six deuterium atoms are typically located on the two methyl groups of the butyl chain. Therefore, the proton signals corresponding to these methyl groups in the ¹H NMR spectrum of non-deuterated dobutamine would be absent in the spectrum of the d6-labeled compound.
Conversely, a ²H NMR spectrum directly detects the deuterium nuclei. It provides a clean spectrum showing signals only from the deuterated positions. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward assignment of the deuterium signals. sigmaaldrich.com This confirms the exact location of the deuterium labels, ensuring the correct isotopic variant has been synthesized. The combination of these NMR techniques provides unambiguous confirmation of the deuteration pattern.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and for impurity profiling. An HPLC method separates the main compound, this compound, from any process-related impurities or degradation products.
Reversed-phase HPLC (RP-HPLC) is commonly used for dobutamine and its related substances. A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. derpharmachemica.com Detection is often performed using a UV detector at a wavelength where dobutamine exhibits strong absorbance, such as 280 nm. derpharmachemica.com
The high resolution of HPLC allows for the separation and quantification of even closely related impurities. Known impurities of dobutamine that can be monitored include Dobutamine EP Impurity B and Dobutamine EP Impurity C. pharmaffiliates.comdaicelpharmastandards.com By comparing the chromatogram of the test sample to that of a reference standard and impurity standards, the identity and quantity of any impurities can be determined. The area of each impurity peak relative to the main compound peak allows for the calculation of its percentage, ensuring the purity of the this compound meets the required specifications for its use as an internal standard.
Table 2: Common HPLC Parameters for Dobutamine Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) derpharmachemica.comnih.gov |
| Mobile Phase | Methanol: 0.01M Potassium dihydrogen Phosphate (60:40 v/v) derpharmachemica.com |
| Flow Rate | 1.0 - 1.5 mL/min derpharmachemica.com |
| Detection | UV at 280 nm derpharmachemica.com |
Application of Spectrophotometry in Analytical Research
UV-Visible spectrophotometry is a simpler, more accessible technique that can be used in analytical research for the quantitative determination of dobutamine hydrochloride in solutions. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Dobutamine possesses chromophores, specifically the catechol and phenol (B47542) rings, which absorb UV light at a characteristic wavelength. Spectrophotometric methods have been developed that involve measuring the absorbance of dobutamine solutions directly or after a color-forming reaction. For example, one method is based on the reduction of Fe(III) by dobutamine and the subsequent reaction with potassium ferricyanide (B76249) to form a colored complex measured at 720 nm.
While not as specific or sensitive as HPLC, spectrophotometry can be a rapid and cost-effective tool for determining the concentration of a pure substance in a solution, verifying the concentration of stock solutions used in other assays, or for certain in-process controls where high specificity is not required.
Metabolic Pathway Elucidation and Enzyme Kinetics Studies Utilizing Rac Dobutamine D6 Hydrochloride
Application of Stable Isotope Tracers in Metabolic Research
Stable isotope labeling is a cornerstone of drug metabolism studies. if-pan.krakow.pl By replacing six hydrogen atoms with deuterium (B1214612) in the dobutamine (B195870) structure, rac Dobutamine-d6 Hydrochloride becomes distinguishable from its endogenous counterparts by mass spectrometry. This distinction is fundamental for accurately tracing the molecule and its derivatives through complex metabolic networks. nih.gov
The initial step in characterizing a drug's metabolic profile is often the assessment of its stability in the presence of metabolizing enzymes. In vitro systems, such as human liver microsomes and hepatocytes, contain a rich complement of these enzymes and are routinely used for this purpose. if-pan.krakow.pl When this compound is incubated with these preparations, its rate of disappearance provides a direct measure of its metabolic clearance. The use of the deuterated form ensures that the analytical detection by techniques like liquid chromatography-mass spectrometry (LC/MS) is highly specific and free from interference from other molecules in the test system. researchgate.net
Below is a representative table of data from an in vitro metabolic stability assay in human liver microsomes.
| Time (minutes) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.0 | 100% |
| 5 | 0.91 | 91% |
| 15 | 0.75 | 75% |
| 30 | 0.55 | 55% |
| 60 | 0.30 | 30% |
This interactive table illustrates the typical degradation profile of a drug candidate in a liver microsome stability assay. The calculated half-life from such data is a critical parameter for predicting in vivo behavior.
A key advantage of employing stable isotope-labeled compounds is the simplified identification of metabolites. if-pan.krakow.pl During mass spectrometric analysis, the parent compound and any of its metabolites containing the deuterium label will appear as a distinct isotopic cluster. This "signature" — a predictable mass shift from the non-labeled version — allows for the rapid and confident identification of drug-related material against a complex biological background. This method eliminates ambiguity and facilitates the construction of a comprehensive metabolic map.
Dobutamine, as a catecholamine, is known to undergo metabolism primarily through catechol methylation and conjugation reactions. nih.govnih.gov Studies utilizing this compound can precisely confirm and quantify the products of these pathways. The detection of a deuterated 3-O-methyldobutamine metabolite unequivocally confirms the involvement of the enzyme Catechol-O-methyltransferase (COMT). nih.gov Likewise, the identification of deuterated glucuronide or sulfate (B86663) conjugates demonstrates the roles of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in its clearance. nih.govresearchgate.net The deuterium label acts as a tracer, following the core structure through these specific enzymatic transformations.
Enzyme Kinetic Studies with Deuterated Substrates
Beyond identifying metabolic pathways, deuterated substrates are instrumental in detailed enzyme kinetic studies, providing insights into enzyme mechanisms and characteristics.
The substitution of a hydrogen atom with a heavier deuterium atom can alter the rate of a reaction if the breaking of that C-H bond is a rate-limiting step. This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.netnih.gov By comparing the rate of metabolism of unlabeled dobutamine with that of this compound by a specific enzyme, researchers can probe the reaction's mechanism. jsps.go.jp A significant KIE (a ratio of rates, kH/kD, greater than 1) provides strong evidence that C-H bond cleavage is integral to the speed of the metabolic conversion. researchgate.net Conversely, the absence of a KIE can suggest that other steps, such as substrate binding or product release, are rate-limiting. nih.govnih.gov
Using this compound allows for the precise characterization of the kinetic parameters of key metabolizing enzymes like COMT. nih.govresearchgate.net By incubating varying concentrations of the deuterated substrate with the purified enzyme, scientists can determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). These parameters define the enzyme's affinity for the substrate and its maximum catalytic efficiency. The specificity of detection for the deuterated compound ensures that the kinetic measurements are accurate and robust.
The table below presents hypothetical kinetic data for the methylation of this compound by COMT.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (pmol/min/mg protein) |
| 2 | 11.8 |
| 5 | 25.0 |
| 10 | 40.0 |
| 20 | 60.0 |
| 50 | 83.3 |
| 100 | 100.0 |
This interactive table can be used to plot a Michaelis-Menten curve. From such a plot, key kinetic parameters like Vmax (the plateau of the curve) and Km (the substrate concentration at half of Vmax) can be derived, offering a quantitative description of the enzyme's function.
Pharmacological Receptor Interactions and Mechanistic Studies in Preclinical Models
Adrenergic Receptor Binding and Activation Profiling
In the realm of receptor pharmacology, deuterated compounds like rac-Dobutamine-d6 Hydrochloride are primarily utilized as stable isotope-labeled internal standards in quantitative mass spectrometry-based assays rather than as the primary ligands in traditional radioligand binding assays. medchemexpress.com Radioligand binding assays typically employ tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) labeled ligands to determine the binding affinity of a compound to a receptor. researchgate.netnih.govrevvity.com The use of a deuterated standard in parallel analytical methods ensures the precise measurement of the non-deuterated compound in biological samples.
While direct binding data for rac-Dobutamine-d6 Hydrochloride is not available, studies using tritiated radioligands such as [³H]dihydroalprenolol (DHA) and [³H]prazosin have been instrumental in defining the binding characteristics of dobutamine (B195870) at adrenergic receptors. nih.govnih.gov
Competition binding assays have been employed to quantify the affinity of dobutamine for these receptor subtypes. The dissociation constant (K(D)), a measure of affinity, is typically lower for β1- and α1-receptors compared to β2-receptors, indicating a stronger binding to the former. nih.govnih.gov
Interactive Table: Dobutamine Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue Source | Dissociation Constant (K(D)) in μM |
|---|---|---|---|
| β1-AR | [³H]dihydroalprenolol | Rat Heart | 2.5 nih.govnih.gov |
| β1-AR | [³H]dihydroalprenolol | Turkey Erythrocyte | 2.6 nih.govnih.gov |
| β2-AR | [³H]dihydroalprenolol | Frog Heart | 14.8 nih.govnih.gov |
| β2-AR | [³H]dihydroalprenolol | Rat Lung | 25.4 nih.govnih.gov |
| α1-AR | [³H]prazosin | Rat Heart | 0.09 nih.govnih.gov |
| α1-AR | [³H]prazosin | Rabbit Uterus | 0.14 nih.govnih.gov |
Intracellular Signaling Pathway Investigations
The binding of dobutamine to adrenergic receptors initiates a cascade of intracellular events, primarily mediated by G proteins and the production of second messengers like cyclic AMP (cAMP).
Activation of β1-adrenergic receptors by dobutamine leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. derangedphysiology.com This increase in intracellular cAMP is a critical step in the signaling pathway that ultimately results in the positive inotropic effects of the drug. The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.
As a ligand for adrenergic receptors, dobutamine's actions are intrinsically linked to the dynamics of GPCR activation. nih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to couple with and activate heterotrimeric G proteins, specifically the Gs (stimulatory) protein in the case of β1-receptor activation. litfl.com This activation involves the exchange of GDP for GTP on the α-subunit of the G protein, leading to its dissociation and the subsequent activation of downstream effectors like adenylyl cyclase. nih.gov The intricate regulation of GPCR activation, including receptor desensitization and internalization, plays a crucial role in modulating the cellular response to sustained dobutamine exposure.
Preclinical In Vivo Pharmacodynamic Studies (Excluding Human Clinical Data)
The pharmacodynamic profile of dobutamine has been extensively characterized in a variety of preclinical animal models. These studies have been crucial in elucidating its mechanism of action and its effects on various organ systems, particularly the cardiovascular system.
Cardiovascular System Research in Animal Models (e.g., Myocardial Contractility, Systemic Vascular Resistance)
Preclinical investigations in animal models, most notably in dogs and pigs, have consistently demonstrated the potent inotropic (contractility-enhancing) effects of dobutamine. nih.gov In anesthetized dogs, dobutamine administration leads to a dose-dependent increase in myocardial contractility and cardiac output. nih.gov This is accompanied by a decrease in systemic vascular resistance. nih.gov
In a study on anesthetized dogs, dobutamine was shown to be an agonist at β1- and β2-adrenoceptors, as well as at myocardial α-adrenoceptors. In the peripheral vasculature, it appeared to act as an α-adrenergic receptor antagonist. These combined actions result in a net increase in cardiac output with a reduction in systemic vascular resistance.
Further studies in dogs with experimentally induced heart failure have highlighted dobutamine's ability to restore cardiac contractility and output, and consequently, arterial blood pressure. nih.gov When compared to other catecholamines, dobutamine showed a more favorable profile for increasing contractility without the excessive elevation in peripheral resistance seen with norepinephrine. nih.gov
The following table summarizes the hemodynamic effects of dobutamine observed in a study on anesthetized dogs:
| Hemodynamic Parameter | Effect of Dobutamine |
| Myocardial Contractility | Increased |
| Cardiac Output | Increased |
| Systemic Vascular Resistance | Decreased |
| Heart Rate | Increased |
| Mean Arterial Pressure | Unchanged or slightly decreased |
Data synthesized from studies in anesthetized dog models.
Organ-Specific Responses to Adrenergic Stimulation
The adrenergic stimulation provided by dobutamine elicits varied responses across different organ systems, which have been explored in several animal models.
In studies involving newborn piglets, dobutamine was found to produce dose-dependent increases in blood flow to the heart and brain in term animals. bioscientia.de However, in the same model, a decrease in small intestinal blood flow was observed at higher doses. bioscientia.de In preterm piglets, dobutamine did not cause significant changes in blood flow to these organs. bioscientia.de
Research in a porcine model of intra-abdominal hyperpressure, a condition that can compromise blood flow to the intestines, showed that dobutamine infusion successfully restored intestinal mucosal blood flow to baseline levels, even though it did not restore blood flow in the larger superior mesenteric artery. researchgate.netscirp.org This suggests a beneficial effect on the microcirculation of the gut. researchgate.netscirp.org In contrast, dopamine (B1211576) was not effective in improving splanchnic hemodynamics in this model. researchgate.net
Regarding renal circulation, studies in healthy, conscious piglets indicated that dobutamine decreased renal vascular resistance and increased renal blood flow. nih.gov It was noted as being superior to dopamine in producing renal vasodilation in this specific animal model. nih.gov However, in dogs, dobutamine has been reported to have minimal to no effect on the renal vascular bed. youtube.com
The following table summarizes the observed organ-specific responses to dobutamine in various preclinical models:
| Organ/System | Animal Model | Observed Effect on Blood Flow/Function |
| Heart | Term Piglets | Dose-dependent increase in blood flow. bioscientia.de |
| Brain | Term Piglets | Dose-dependent increase in blood flow. bioscientia.de |
| Small Intestine | Term Piglets | Decreased blood flow at higher doses. bioscientia.de |
| Intestinal Mucosa | Pigs (with IAH) | Restoration of blood flow to baseline. researchgate.netscirp.org |
| Kidney | Conscious Piglets | Decreased vascular resistance and increased blood flow. nih.gov |
| Kidney | Dogs | No significant dilation of the renal vascular bed. youtube.com |
IAH: Intra-Abdominal Hyperpressure
Stereochemical Investigations and Enantioselective Analysis of Dobutamine Analogs
Impact of Deuteration on Stereochemical Stability and Racemization
The introduction of deuterium (B1214612) at a chiral center can significantly influence the stereochemical stability of a molecule. Racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers, often involves the cleavage of a bond at the stereocenter. In the case of dobutamine (B195870), this would involve the α-carbon.
The Carbon-Deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the Carbon-Hydrogen (C-H) bond. scielo.org.mx This difference forms the basis of the kinetic isotope effect, which can lead to a slower rate for chemical reactions that involve the breaking of this bond. scielo.org.mx Research on other molecules, such as peptides with asparagine residues, has demonstrated that replacing the α-hydrogen with deuterium can decrease the rate of racemization by as much as four to five-fold. nih.gov This stabilization occurs because the deprotonation of the alpha-carbon, a key step in many racemization mechanisms, is energetically less favorable for the C-D bond compared to the C-H bond. nih.gov
Therefore, deuteration in rac-Dobutamine-d6 Hydrochloride is expected to enhance its stereochemical stability by reducing the rate of racemization compared to its non-deuterated counterpart. This increased stability is a crucial factor in preclinical and toxicological studies, where maintaining the specific stereoisomeric form is necessary for accurate evaluation. sci-hub.se
Enantiomeric Purity Determination of Racemic and Deuterated Forms
Determining the enantiomeric purity of chiral compounds like rac-Dobutamine-d6 Hydrochloride is essential. Various analytical techniques are employed to separate and quantify the individual enantiomers.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for separating enantiomers. researchgate.netwikipedia.org The principle of chiral recognition relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes. wikipedia.org
For dobutamine and related basic compounds, several types of CSPs have proven effective:
Protein-Based CSPs : Columns using immobilized proteins like Cellobiohydrolase (CBH) are particularly effective for separating basic drugs in reversed-phase mode. hplc.eu The retention and enantioselectivity on a CHIRAL-CBH column can be modulated by adjusting the pH, buffer concentration, and the type and concentration of organic modifiers in the mobile phase. hplc.euhplc.eu
Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, are widely used for the enantioseparation of a broad range of chiral compounds, including those with structures similar to dobutamine. vt.edu
Cyclodextrin-Based CSPs : Cyclodextrins are chiral, bucket-shaped oligosaccharides that can separate enantiomers through an inclusion complexation mechanism. wikipedia.org The separation is based on how well the enantiomer fits into the hydrophobic cavity of the cyclodextrin (B1172386) and interacts with its polar hydroxyl groups. wikipedia.org
The development of a successful chiral HPLC method often involves screening various columns and mobile phase compositions to achieve optimal resolution. wikipedia.orgvt.edu
Table 1: Chiral Stationary Phases for Separation of Dobutamine Analogs
| CSP Type | Chiral Selector Example | Principle of Separation | Applicable To |
|---|---|---|---|
| Protein-Based | Cellobiohydrolase (CBH) | Formation of transient diastereomeric complexes via hydrogen bonding, ionic, and hydrophobic interactions. wikipedia.orghplc.eu | Basic drugs like dobutamine. hplc.euhplc.eu |
| Polysaccharide-Based | Tris(3,5-dimethylphenylcarbamate) of amylose/cellulose | π-π interactions, hydrogen bonding, and steric hindrance within the chiral grooves of the polysaccharide structure. wikipedia.orgvt.edu | A wide range of chiral compounds. vt.edu |
| Cyclodextrin-Based | β-cyclodextrin | Inclusion complexation based on the fit of the analyte within the chiral cavity. wikipedia.org | Compounds whose size and polarity match the cyclodextrin cavity. wikipedia.orgnih.gov |
While chromatography physically separates enantiomers, spectroscopic methods can differentiate them, sometimes without prior separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the presence of a chiral solvating agent or through self-aggregation, enantiomers can exhibit different chemical shifts in their NMR spectra, a phenomenon known as Self-Induced Diastereomeric Anisochrony (SIDA). mdpi.com This allows for the quantification of the enantiomeric composition of a mixture. mdpi.com
Mass-Selected Photoelectron Circular Dichroism (MS-PECD) : This advanced technique offers direct, enantiomer-specific identification of chiral molecules within a mass spectrometer. chromatographyonline.com By using circularly polarized light for ionization, the resulting photoelectrons are ejected in a direction that depends on the enantiomer's handedness, allowing for differentiation without chiral separation or complexation agents. chromatographyonline.com
Stereoselective Interactions with Biological Macromolecules (e.g., Receptors, Transporters, Enzymes)
The pharmacological effects of dobutamine are a direct result of the distinct and often opposing actions of its two enantiomers at adrenergic receptors. taylorandfrancis.comoup.com This stereoselectivity extends to how the enantiomers are transported across cell membranes.
(+)-Dobutamine : This enantiomer is a potent agonist at β1 and β2-adrenergic receptors and also acts as a competitive antagonist at α1-adrenoceptors. nih.govscielo.br The β-agonist activity is primarily responsible for the positive inotropic (contractility-enhancing) effects of the drug. nih.gov
(-)-Dobutamine : This enantiomer is a potent agonist at α1-adrenoceptors, which can cause pressor responses. taylorandfrancis.comscielo.br It is a much weaker β-agonist compared to the (+)-enantiomer. nih.gov
The combination of (+)-dobutamine's β-agonism and α1-antagonism with (-)-dobutamine's α1-agonism results in a net clinical effect of a potent inotrope with complex vascular effects. oup.com Radioligand binding studies have quantified these differing affinities.
Table 2: Enantiomer-Specific Receptor Binding Affinities for Dobutamine
| Enantiomer | Receptor | Action | Affinity Measurement | Value | Reference |
|---|---|---|---|---|---|
| (+)-Dobutamine | α1-Adrenoceptor | Antagonist | pA2 | 6.67 | nih.gov |
| -log Ki | 6.43 | nih.gov | |||
| β-Adrenoceptor | Agonist | Potent | N/A | nih.govaap.org | |
| (-)-Dobutamine | α1-Adrenoceptor | Agonist | pA2 (as antagonist) | 5.99 | nih.gov |
| -log Ki | 5.97 | nih.gov | |||
| β-Adrenoceptor | Agonist | Less potent than (+) | N/A | nih.gov |
The transport of chiral drugs across cell membranes can be stereoselective, although this phenomenon is highly specific to the drug and the transporter protein involved. uni-goettingen.denih.gov Organic Cation Transporters (OCTs) are involved in the transport of many positively charged drugs, including catecholamines. uni-goettingen.de
Studies on various substrates show that OCT1 tends to be less stereoselective compared to OCT2 and OCT3. nih.govacs.org While direct data on dobutamine enantiomer transport by specific OCTs is limited, research on related adrenergic compounds suggests that stereoselectivity is possible but not always pronounced. nih.govresearchgate.net For instance, OCT2 and OCT3 can show high stereoselectivity for some substrates, often with opposite preferences. acs.org Interestingly, one study found that the uptake of dobutamine by OCT1 could be significantly enhanced by the presence of another drug, sumatriptan, suggesting complex transport kinetics. acs.org This highlights that while stereoselectivity in receptor binding is a dominant feature of dobutamine's pharmacology, its stereoselective transport is more nuanced and dependent on the specific transporter and physiological context. nih.govuni-goettingen.de
Emerging Research Applications and Methodological Advancements
Deuterium (B1214612) as a Probe for Conformational Studies
The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in molecules like rac-Dobutamine-d6 Hydrochloride provides a powerful and nuanced tool for investigating their three-dimensional structure and dynamic behavior in solution. wikipedia.orgwikipedia.org This isotopic labeling, specifically the replacement of six hydrogen atoms with deuterium, subtly alters the molecule's properties in ways that can be sensitively detected by advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgmagritek.com
Deuterium NMR (²H NMR) is particularly informative for studying molecular conformation. wikipedia.org The key to this application lies in the quadrupolar nature of the deuterium nucleus. wikipedia.org The interaction of this quadrupole moment with the local electric field gradient, which is determined by the surrounding electron distribution, provides detailed information about the orientation and dynamics of the carbon-deuterium (C-D) bond. wikipedia.org Changes in molecular conformation directly translate to alterations in the ²H NMR spectral lineshape, allowing researchers to probe the molecule's flexibility and preferred spatial arrangements. wikipedia.org
The use of deuterium also simplifies proton (¹H) NMR spectra. libretexts.org The replacement of protons with deuterons, which resonate at a different frequency, effectively removes their signals from the ¹H spectrum. magritek.com This reduction in spectral complexity can help to resolve overlapping signals and facilitate the interpretation of the remaining proton resonances, providing a clearer picture of the molecular structure.
| Analytical Technique | Information Gained from Deuterium Labeling | Relevance to Conformational Studies |
| Deuterium NMR (²H NMR) | Orientation and dynamics of C-D bonds. wikipedia.org | Directly probes molecular flexibility and preferred spatial arrangements. wikipedia.org |
| Proton NMR (¹H NMR) | Simplification of spectra by removing proton signals. magritek.com | Reduces spectral overlap, aiding in the interpretation of molecular structure. libretexts.org |
| Multidimensional NMR | Measurement of isotope shifts. nih.gov | Provides data on torsional angles and intramolecular distances. nih.gov |
Integration of rac-Dobutamine-d6 Hydrochloride in Multi-Omics Research
In the era of systems biology, multi-omics approaches that integrate data from genomics, proteomics, and metabolomics are becoming increasingly vital for a comprehensive understanding of biological systems. Deuterated compounds, such as rac-Dobutamine-d6 Hydrochloride, play a crucial role as internal standards in these sophisticated analytical workflows, particularly in mass spectrometry (MS)-based metabolomics and lipidomics. clearsynth.comnih.gov
The fundamental principle behind using a deuterated internal standard is to provide a reliable reference for the accurate quantification of the corresponding non-labeled (endogenous) analyte. clearsynth.com Since rac-Dobutamine-d6 Hydrochloride is chemically almost identical to its non-deuterated counterpart, it exhibits very similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. researchgate.net This co-elution and similar ionization efficiency help to compensate for variations in sample extraction, matrix effects, and instrument response, which are common challenges in the analysis of complex biological samples. clearsynth.comtexilajournal.com
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry. researchgate.net By adding a known amount of rac-Dobutamine-d6 Hydrochloride to a biological sample at the beginning of the analytical process, researchers can determine the precise concentration of the endogenous dobutamine (B195870) by comparing the signal intensity of the analyte to that of the internal standard. clearsynth.com This method significantly improves the precision and accuracy of quantitative analysis. clearsynth.comtexilajournal.com
The integration of such precise quantitative data from metabolomics studies with information from genomics and proteomics allows for a more holistic view of cellular processes and disease mechanisms. For instance, accurately measuring the levels of a drug and its metabolites can be correlated with genetic variations or changes in protein expression, providing insights into drug efficacy and metabolism.
| Omics Field | Role of rac-Dobutamine-d6 Hydrochloride | Benefit |
| Metabolomics | Internal standard for quantitative mass spectrometry. clearsynth.com | Accurate and precise measurement of dobutamine concentrations in biological samples. clearsynth.comtexilajournal.com |
| Lipidomics | Internal standard for lipid analysis by mass spectrometry. nih.gov | Normalizes for quantitative bias across different lipid classes. nih.gov |
| Multi-Omics Integration | Provides reliable quantitative data for metabolomic analysis. | Enables robust correlation of metabolite levels with genomic and proteomic data. |
Development of Novel Analytical Platforms for Deuterated Compounds
The increasing use of deuterated compounds like rac-Dobutamine-d6 Hydrochloride in research has spurred the development and refinement of analytical platforms designed to effectively separate and detect these labeled molecules. nih.govnih.gov High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of deuterated compounds. mdpi.com
Recent advancements in chromatography aim to improve the separation of isotopologues—molecules that differ only in their isotopic composition. While deuterated and non-deuterated compounds have very similar chromatographic retention times, slight differences can sometimes be observed, an effect known as the chromatographic isotope effect. acs.org Developing chromatographic methods that can either resolve or minimize this effect is crucial for accurate quantification. This includes the optimization of column chemistries, mobile phase compositions, and gradient profiles. acs.org
In the realm of mass spectrometry, new interface technologies are being developed for the online coupling of liquid chromatography to stable isotope ratio mass spectrometers. nih.gov These systems allow for the precise determination of isotope ratios in individual analytes as they elute from the chromatography column, providing a high degree of sensitivity and accuracy. nih.gov
Furthermore, the development of software and computational tools for the analysis of data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) is rapidly advancing. whiterose.ac.uk These platforms automate the complex data analysis workflow, including peptide identification, calculation of deuterium uptake, and statistical analysis, making this powerful technique more accessible to a broader range of researchers. whiterose.ac.uk The continuous improvement of these analytical platforms is essential for fully harnessing the potential of deuterated compounds in scientific research. mdpi.com
| Analytical Platform | Advancement | Impact on Deuterated Compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Optimization of columns and mobile phases to manage the chromatographic isotope effect. acs.org | Improved accuracy in the quantification of deuterated and non-deuterated compounds. acs.org |
| Mass Spectrometry (MS) | Development of new interfaces for LC-isotope ratio MS. nih.gov | Enhanced sensitivity and precision in isotope ratio measurements. nih.gov |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Advanced software for automated data analysis. whiterose.ac.uk | Increased accessibility and efficiency of a powerful structural biology technique. mdpi.com |
Conclusion
Summary of Key Research Contributions and Methodological Utilities
rac Dobutamine-d6 Hydrochloride is a vital research chemical whose primary contribution is as a high-fidelity internal standard for the quantitative analysis of dobutamine (B195870). Its use in LC-MS/MS methods significantly enhances the accuracy, precision, and reliability of pharmacokinetic and clinical monitoring studies. wa.govnih.gov The stability and distinct mass signature provided by deuterium (B1214612) labeling are methodologically indispensable for differentiating the standard from the analyte in complex biological matrices. acs.org
Future Directions in the Academic Study of this compound
Future academic work involving this compound will likely continue to focus on refining analytical methodologies for dobutamine and its metabolites. This could include the development of even more sensitive assays for specific patient populations or for studying drug-drug interactions. drugbank.com Furthermore, the synthesis and application of enantiomer-specific deuterated standards ((+)-Dobutamine-d6 and (-)-Dobutamine-d6) would enable more detailed investigations into the stereoselective pharmacokinetics and pharmacodynamics of dobutamine.
Broader Implications for Isotopic Labeling in Drug Discovery and Development Research
The use of this compound exemplifies the broader, critical role of isotopic labeling in modern drug discovery and development. musechem.com Stable isotope labeling is a cornerstone of ADME studies, enabling precise quantification and metabolite identification. acs.orgchemicalsknowledgehub.com Beyond their use as analytical standards, strategically deuterated compounds ("deuterated drugs") are being developed as new chemical entities. nih.govnih.gov This approach, known as the "deuterium switch," can sometimes improve a drug's metabolic profile, leading to enhanced pharmacokinetic properties like a longer half-life or reduced formation of toxic metabolites. nih.govnih.gov The successful application of deuterated standards like this compound underpins and validates the foundational science that makes these advanced therapeutic strategies possible. x-chemrx.com
Q & A
Q. What protocols detect and quantify degradation products in aged this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
